molecular formula C15H22O4 B023822 [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane CAS No. 66722-57-4

[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane

Cat. No. B023822
CAS RN: 66722-57-4
M. Wt: 266.33 g/mol
InChI Key: RTXODTOQINKROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane” is a chemical compound with the molecular formula C15H22O4 and a molecular weight of 266.33 . It is used as an intermediate for the synthesis of Bisoprolol .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to an oxirane ring through an ether linkage . The phenyl group is further substituted with a methoxyethoxy methyl group .


Physical And Chemical Properties Analysis

This compound is a pale yellow oil . It has a predicted boiling point of 362.6±22.0 °C and a predicted density of 1.084±0.06 g/cm3 . It is slightly soluble in chloroform and sparingly soluble in methanol .

Scientific Research Applications

  • Electrochromic Properties and Polymerization : A study by Zhang et al. (2014) demonstrated that the introduction of hydroxymethyl or ethylene oxide groups in certain polymers, such as poly(hydroxymethylated-3,4-ethylenedioxylthiophene) and poly(2-((2,3-dihydrothieno[3,4-b]dioxin-2-yl)methoxy)methyl oxirane), significantly improved their electrochromic properties. This includes high contrast ratios and coloration efficiencies, low switching voltages, and fast response times, which are crucial for applications in smart windows, displays, and electrochromic devices.

  • Potential Genetic Effects : Research by Schweikl et al. (2004) investigated the formation of micronuclei (chromosomal aberrations) and induction of gene mutations in mammalian cells exposed to oxiranes. They found that some oxiranes, including 2-((2,3-dihydrothieno[3,4-b]dioxin-2-yl)methoxy)methyl oxirane, induced strong effects at two genetic endpoints, suggesting their potential reactivity and implications in biological systems.

  • Synthesis and Reaction Studies : A study by Lobanova et al. (2016) focused on the reaction of 2-{[2-(ethenyloxy)ethoxy]methyl}oxirane with N-unsubstituted oxazolidin-2-ones. This research is significant for the development of new synthetic pathways and the understanding of reaction mechanisms involving oxiranes, which are vital in the synthesis of various organic compounds and materials.

  • Stability and Suitability in Dental Applications : In the context of dental materials, Eick et al. (2006) evaluated the stability of siloranes (silicon-based monomers with oxirane functionality) in aqueous systems. They found that siloranes were stable and suggested their suitability for use in the oral environment over conventional oxirane-functional monomers, which is significant for the development of new dental composites with low shrinkage and stress.

  • Catalytic Hydrogenation Studies : A theoretical study by Kuevi et al. (2012) on the catalytic hydrogenation of oxirane and its methyl derivative, methyloxirane, revealed the mechanisms and products of these reactions. Understanding such reactions is crucial for the synthesis of important industrial chemicals like ethanol and propan-1-ol.

properties

IUPAC Name

2-[[4-(2-propan-2-yloxyethoxymethyl)phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-12(2)17-8-7-16-9-13-3-5-14(6-4-13)18-10-15-11-19-15/h3-6,12,15H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXODTOQINKROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCOCC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568313
Record name 2-{[4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane

CAS RN

66722-57-4
Record name 2-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66722-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-[[2-(isopropoxy)ethoxy]methyl]phenoxy]-2,3-epoxypropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.756
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFA9B358BM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.